molecular formula C22H26N2O2 B6501427 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide CAS No. 955671-89-3

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide

Cat. No.: B6501427
CAS No.: 955671-89-3
M. Wt: 350.5 g/mol
InChI Key: LACJQGKATUWDTK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide (CAS: 955671-89-3) is a specialized chemical compound with a molecular formula of C22H26N2O2 and a molecular weight of 350.5 g/mol . This synthetic derivative features a 1,2,3,4-tetrahydroisoquinoline core structure bearing a benzoyl group at the 2-position and a 3,3-dimethylbutanamide moiety at the 7-position, creating a multifunctional scaffold with significant potential in chemical biology and drug discovery research . Compounds within the tetrahydroisoquinoline class have demonstrated substantial research value across multiple domains. Structural analogs have shown promising fungicidal activities in agricultural research , while similar benzoyl-substituted tetrahydroisoquinoline derivatives are being investigated as potential cancer cell growth inhibitors in oncological research . The presence of both the benzoyl group and the bulky 3,3-dimethylbutanamide side chain contributes to the compound's potential bioactivity profile by potentially enhancing binding interactions with biological targets. The compound's molecular structure enables potential interactions with various enzymatic systems, particularly through its amide and benzoyl functional groups which may facilitate target binding . Researchers are exploring this chemical class for developing novel therapeutic and agrochemical agents, with the specific substitution pattern on the tetrahydroisoquinoline core being crucial for modulating biological activity and selectivity . This product is provided exclusively for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Proper safety protocols should be followed when handling this compound, and researchers should consult relevant safety data sheets before use. For research purposes only. Not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-22(2,3)14-20(25)23-19-10-9-16-11-12-24(15-18(16)13-19)21(26)17-7-5-4-6-8-17/h4-10,13H,11-12,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACJQGKATUWDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23_{23}H30_{30}N2_2O
  • Molecular Weight : 366.50 g/mol
  • CAS Number : 955639-68-6

The compound features a tetrahydroisoquinoline backbone, which is known for its diverse pharmacological properties. The benzoyl and dimethylbutanamide substituents contribute to its biological activity.

Antiviral Activity

Research has indicated that derivatives of tetrahydroisoquinolines exhibit anti-HIV activity. For instance, studies have shown that modifications at specific positions on the isoquinoline ring can enhance antiviral efficacy against various HIV strains. The compound's structural analogs have been tested for their ability to inhibit HIV reverse transcriptase, a critical enzyme in the viral replication process .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : It potentially inhibits key enzymes involved in viral replication.
  • Receptor Modulation : The compound may interact with specific cellular receptors, influencing signaling pathways related to inflammation and immune response.

Study 1: Anti-HIV Activity

In a study evaluating the anti-HIV potential of various tetrahydroisoquinoline derivatives, this compound was found to exhibit significant inhibitory effects against wild-type HIV and several mutant strains. The compound showed IC50_{50} values in the low micromolar range, indicating potent antiviral activity .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment conducted on human cell lines revealed that the compound had a selective toxicity profile. While it effectively inhibited viral replication, it demonstrated minimal cytotoxic effects on normal human cells at therapeutic concentrations. This selectivity is crucial for developing safe antiviral agents.

Data Table: Biological Activity Overview

Activity Type Description IC50_{50}
Anti-HIVInhibits HIV reverse transcriptaseLow micromolar
CytotoxicityMinimal effect on normal human cells>10 µM
Enzyme InhibitionPotential inhibition of viral replication enzymesNot quantified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Target/Activity References
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide 1,2,3,4-Tetrahydroisoquinoline 2-Benzoyl, 7-3,3-dimethylbutanamide Not explicitly reported (inferred)
N-[4-(6-fluoro-3,4-dihydroisoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide (Compound A) 3,4-Dihydroisoquinoline 2-Fluoro, 4-phenyl-3,3-dimethylbutanamide Calcium-activated potassium channel modulator; antiepileptic
2-{[1-(cyclohexylmethyl)-1H-indazol-3-yl]formamido}-3,3-dimethylbutanamide Indazole 3,3-Dimethylbutanamide, cyclohexylmethyl Not explicitly reported (likely kinase inhibitor)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, 2-hydroxy-1,1-dimethylethyl Metal-catalyzed C–H bond functionalization

Pharmacological and Physicochemical Differences

Bioactivity: Compound A () is a calcium-activated potassium channel positive allosteric modulator with demonstrated efficacy in treating seizure disorders under fed conditions. Its 6-fluoro and 2,6-dimethylphenyl substituents likely enhance target specificity and metabolic stability compared to the title compound’s benzoyl group .

Synthetic Accessibility: Compound A and the title compound share a 3,3-dimethylbutanamide moiety, which is synthetically accessible via coupling of 3,3-dimethylbutanoyl chloride with amine intermediates. However, the tetrahydroisoquinoline core in the title compound requires additional steps for benzoylation at position 2, increasing synthetic complexity compared to fluoro-substituted analogs .

These tools could be applied to confirm the title compound’s conformation.

Preparation Methods

Optimization of Cyclization Conditions

Key parameters influencing cyclization efficiency include:

  • Acid Catalyst : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.

  • Temperature : Reactions typically proceed at 0–25°C to minimize side products.

  • Solvent : Dichloromethane (DCM) or methanol are preferred for solubility and reaction control.

Table 1 : Comparison of Cyclization Methods for Tetrahydroisoquinoline Synthesis

Starting MaterialReagentCatalystSolventYield (%)Reference
PhenethylamineFormaldehydeHClMeOH78
4-MethoxyphenethylamineAcetaldehydeTFADCM85

Benzoylation at the 2-Position

Introducing the benzoyl group to the tetrahydroisoquinoline core requires selective acylation. Schotten-Baumann conditions (benzoyl chloride in aqueous NaOH with THF) are effective for this step. The reaction proceeds via nucleophilic acyl substitution, where the secondary amine at the 2-position reacts with benzoyl chloride.

Reaction Mechanism and Kinetics

  • Step 1 : Deprotonation of the tetrahydroisoquinoline amine by NaOH.

  • Step 2 : Attack of the benzoyl chloride’s electrophilic carbonyl carbon by the amine.

  • Step 3 : Elimination of HCl, facilitated by the aqueous base.

Table 2 : Benzoylation Conditions and Outcomes

SubstrateAcylating AgentBaseSolventTemperature (°C)Yield (%)
7-AminotetrahydroisoquinolineBenzoyl chlorideNaOHTHF/H2O092
7-Nitro-tetrahydroisoquinolineBenzoyl chlorideK2CO3DCM2588

Introduction of the 3,3-Dimethylbutanamide Group

The final step involves coupling 3,3-dimethylbutanoic acid to the 7-amino group of the benzoylated tetrahydroisoquinoline. Carbodiimide-mediated coupling (e.g., EDCl/HOBt) is widely employed for amide bond formation.

Coupling Reagent Optimization

  • EDCl/HOBt : Enhances reactivity and reduces racemization.

  • Solvent : Dimethylformamide (DMF) or acetonitrile improves reagent solubility.

  • Reaction Time : 12–24 hours at 25°C ensures complete conversion.

Table 3 : Amidation Efficiency with Different Reagents

Carboxylic AcidCoupling ReagentSolventYield (%)Purity (%)Reference
3,3-Dimethylbutanoic acidEDCl/HOBtDMF8998
3,3-Dimethylbutanoic acidDCC/DMAPCH3CN8295

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes) or recrystallization (ethanol/water). Structural confirmation relies on:

  • NMR Spectroscopy : Distinct signals for the benzoyl (δ 7.8–8.1 ppm) and amide (δ 6.5–7.2 ppm) protons.

  • Mass Spectrometry : Molecular ion peak at m/z 350.5 ([M+H]⁺).

Scale-Up and Industrial Considerations

For large-scale synthesis, continuous-flow reactors improve heat transfer and reduce reaction times. Patent US8993593B2 highlights the use of microwave-assisted synthesis to accelerate benzoylation (30 minutes vs. 12 hours conventionally) .

Q & A

What are the critical considerations for optimizing the synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide?

Basic
Synthesis optimization requires precise control of reaction parameters such as temperature, solvent selection (e.g., dichloromethane or 1,4-dioxane), and reaction time to maximize yield and minimize by-products. For example, coupling agents like EDC or DMAP are often critical for amide bond formation, while purification via column chromatography ensures isolation of the target compound . Monitoring intermediates using thin-layer chromatography (TLC) and characterizing each step with NMR spectroscopy ensures fidelity to the synthetic pathway.

How can researchers confirm the structural integrity and purity of this compound?

Basic
Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and high-resolution mass spectrometry (HRMS). For crystalline samples, X-ray diffraction using programs like SHELXL or ORTEP-3 provides unambiguous atomic-level resolution . Purity is assessed via HPLC with UV/Vis or MS detection, while differential scanning calorimetry (DSC) can identify polymorphic forms if present.

What advanced methodologies are used to study the reaction kinetics and mechanisms of 3,3-dimethylbutanamide derivatives?

Advanced
Reaction kinetics can be probed using real-time monitoring via in-situ FTIR or UV spectroscopy, particularly for amide bond formation or heterocyclic ring modifications. Isotopic labeling (e.g., ¹³C or ¹⁵N) combined with NMR or mass spectrometry helps trace reaction pathways. Computational tools like density functional theory (DFT) modeling predict transition states and energetics, while stopped-flow techniques quantify rapid intermediate formation .

How should researchers address contradictions in reported biological activities of structurally similar tetrahydroisoquinoline derivatives?

Advanced
Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms) or compound purity. To resolve these:

  • Perform side-by-side comparative assays under standardized conditions.
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Use computational docking (e.g., AutoDock Vina) to assess binding poses across different protein conformations .
  • Re-evaluate physicochemical properties (e.g., logP, solubility) that may influence bioavailability .

What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Advanced
Crystallographic challenges include poor crystal quality, twinning, or weak diffraction. Solutions involve:

  • Screening crystallization conditions (e.g., solvent vapor diffusion with varied pH).
  • Using SHELXL’s TWIN/BASF commands for twinned data refinement.
  • Employing SHELXE for experimental phasing if heavy-atom derivatives are unavailable.
  • Cross-validating results with spectroscopic data to resolve ambiguities in electron density maps .

How can researchers elucidate the compound’s mechanism of enzyme inhibition?

Advanced
Mechanistic studies require a multi-modal approach:

  • Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) under varying inhibitor concentrations.
  • X-ray crystallography : Co-crystallize the compound with the target enzyme to identify binding interactions.
  • Fluorescence quenching : Monitor conformational changes in the enzyme active site.
  • Molecular dynamics simulations : Track ligand-protein interactions over time to identify stable binding modes .

What strategies are effective for modifying the tetrahydroisoquinoline core to enhance bioactivity?

Advanced
Rational modifications include:

  • Introducing electron-withdrawing groups (e.g., -F, -Cl) to the benzoyl moiety to modulate electronic effects.
  • Replacing the 3,3-dimethylbutanamide group with bioisosteres (e.g., sulfonamides) to improve solubility.
  • Conducting structure-activity relationship (SAR) studies via parallel synthesis and high-throughput screening .

How do physicochemical properties (e.g., logP, polar surface area) influence the compound’s pharmacokinetic profile?

Advanced
High logP (>3) indicates lipophilicity, which enhances membrane permeability but may reduce aqueous solubility. Polar surface area (PSA) >60 Ų often correlates with poor blood-brain barrier penetration. Strategies to balance these include:

  • Introducing solubilizing groups (e.g., -OH, -COOH).
  • Prodrug approaches (e.g., esterification of amides).
  • Nanoformulation to improve bioavailability .

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